molecular formula C7H12N2OS2 B2493416 Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide CAS No. 338419-91-3

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Cat. No.: B2493416
CAS No.: 338419-91-3
M. Wt: 204.31
InChI Key: UZQJYSZUYSSLTP-UHFFFAOYSA-N
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Description

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a useful research compound. Its molecular formula is C7H12N2OS2 and its molecular weight is 204.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Sulfoxide compounds containing 1,2,3-thiadiazole moiety, similar to Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, have been synthesized and structurally analyzed through methods such as NMR, MS, and elemental analysis, indicating moderate biological activities (Li-Jing Min et al., 2015).

Photodynamic Therapy Application

  • Thiadiazole derivatives have been employed in photodynamic therapy for cancer treatment, showcasing high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers (M. Pişkin et al., 2020).

Chemical Reactions and Transformations

  • Reactions of thiadiazole derivatives, akin to this compound, with various bases have been studied, revealing transformations such as the formation of thioamides and the opening of the thiadiazole ring under specific conditions (Yu. O. Remizov et al., 2019).

Sulfoxide Interaction Studies

  • Investigations into 1,3,4-thiadiazole derivatives related to sulfonamides have shown strong interactions between sulfonyl groups and the thiadiazole ring, indicating structural significance in these compounds (J. Pedregosa et al., 1996).

Selective Oxidation in Organic Synthesis

  • Selective oxidation of sulfides to sulfoxides using specific reagents has been explored, highlighting the significance of sulfoxide compounds in synthetic chemistry (A. A. Manesh et al., 2015).

Tautomeric Behavior Analysis

  • Analysis of tautomeric forms of thiadiazole sulfonamide derivatives has been conducted using spectroscopic methods, offering insights into their pharmaceutical and biological activities (Aliye Gediz Erturk et al., 2016).

Antimicrobial and Antifungal Activity

  • Thiadiazole derivatives have been investigated for their antimicrobial and antifungal activities, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria (I. Sych et al., 2019).

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

It’s worth noting that thiadiazole derivatives can interact with biological targets through various mechanisms, such as intermolecular hydrogen bonds .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial activity , suggesting they may interfere with essential biochemical pathways in microbes.

Result of Action

Related compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microbes.

Biochemical Analysis

Cellular Effects

Some thiadiazole derivatives have shown to inhibit the growth of certain cancer cell lines . This suggests that Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the properties of thiadiazole derivatives, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

5-butylsulfinyl-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS2/c1-3-4-5-12(10)7-6(2)8-9-11-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQJYSZUYSSLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.